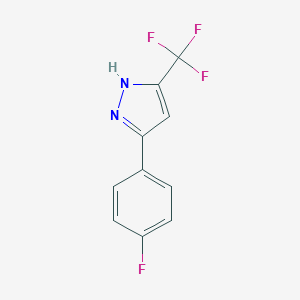

3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVPIRBTOQYYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354081 | |

| Record name | 5-(4-Fluoro-phenyl)-3-trifluoromethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142623-85-6 | |

| Record name | 5-(4-Fluoro-phenyl)-3-trifluoromethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

This guide provides a comprehensive, field-proven protocol for the synthesis of This compound , a compound of significant interest for researchers in drug discovery and agrochemical development. We will delve into the core synthetic strategy, provide detailed step-by-step experimental procedures, and explain the underlying chemical mechanisms that govern the transformation. The methodology presented is grounded in the classic Knorr pyrazole synthesis, a robust and highly efficient route for constructing the pyrazole ring.[1][5][6]

Core Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages: the formation of a key β-diketone intermediate followed by its cyclocondensation with hydrazine. This approach offers high yields and operational simplicity.

-

Step 1: Claisen Condensation to form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione .

-

Step 2: Knorr Pyrazole Synthesis via cyclocondensation of the β-diketone with hydrazine hydrate to yield the final product.

The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of the target pyrazole.

Part 1: Synthesis of the 1,3-Diketone Intermediate

The cornerstone of this synthesis is the creation of the unsymmetrical β-diketone, 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione. This is most effectively achieved via a base-mediated Claisen condensation between 4'-fluoroacetophenone and ethyl trifluoroacetate.[7][8]

Mechanism: The Claisen Condensation

The reaction proceeds through the formation of an enolate from 4'-fluoroacetophenone using a strong base, such as sodium methoxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired 1,3-diketone. The strong electron-withdrawing nature of the trifluoromethyl group makes the methylene protons of the product highly acidic, driving the equilibrium towards the stable enolate form.

Experimental Protocol: 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione

This protocol is adapted from established procedures for similar Claisen condensations.[9]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 4'-Fluoroacetophenone | 138.14 | 5.53 g (5.0 mL) | 40.0 | Ketone Substrate |

| Ethyl Trifluoroacetate | 142.08 | 6.25 g (5.5 mL) | 44.0 | Ester Substrate |

| Sodium Methoxide (NaOMe) | 54.02 | 2.38 g | 44.0 | Base |

| Tert-butyl methyl ether (TBME) | 88.15 | 70 mL | - | Solvent |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | Neutralization |

| Hexanes | - | As needed | - | Recrystallization |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (2.38 g) and TBME (30 mL).

-

Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add ethyl trifluoroacetate (6.25 g) dropwise over 10 minutes.

-

Addition of Ketone: Add a solution of 4'-fluoroacetophenone (5.53 g) in TBME (40 mL) dropwise to the cooled suspension over 30 minutes. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The reaction mixture will typically become a thick, yellow-orange slurry.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add 1 M HCl (~50 mL) with vigorous stirring until the mixture is acidic (pH ~2-3). The slurry will dissolve, and two liquid layers will form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with TBME (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure to obtain a crude solid.

-

Recrystallization: Recrystallize the crude product from hot hexanes to yield 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione as a pale yellow crystalline solid. Expected yield is typically in the range of 70-85%.

Part 2: Knorr Pyrazole Synthesis via Cyclocondensation

With the β-diketone in hand, the final step is the construction of the pyrazole ring. This is a classic cyclocondensation reaction, first reported by Ludwig Knorr, involving the reaction of the 1,3-dicarbonyl compound with hydrazine.[1][5]

Mechanism of Cyclocondensation

The reaction is typically acid-catalyzed and proceeds through several key steps. First, one of the carbonyl groups of the diketone reacts with hydrazine to form a hydrazone intermediate. The reaction is regioselective; the more electrophilic carbonyl carbon (adjacent to the CF₃ group) is preferentially attacked. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the remaining carbonyl group. Finally, a dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | 234.15 | 4.68 g | 20.0 | Diketone Substrate |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.1 g (1.1 mL) | 22.0 | Nitrogen Source |

| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |

| Glacial Acetic Acid | 60.05 | 0.5 mL | - | Catalyst |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diketone intermediate (4.68 g) in ethanol (50 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the solution.

-

Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 mL) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and then with cold water to remove any residual hydrazine and salts.

-

Drying: Dry the product under vacuum to afford this compound as a white to off-white solid. Expected yield is typically >90%. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectra will confirm the chemical structure, showing characteristic shifts for the aromatic protons, the pyrazole proton, and the fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the product.

-

Melting Point: A sharp melting point indicates high purity of the crystalline product.

Safety Considerations

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Organic solvents like TBME and ethanol are flammable. Avoid open flames and ensure proper ventilation.

-

Acids and Bases: Handle sodium methoxide, hydrochloric acid, and acetic acid with care as they are corrosive.

Conclusion

This guide details a robust and efficient two-step synthesis for this compound based on the well-established Claisen condensation and Knorr pyrazole synthesis.[10][11][12] The protocol provides a clear, step-by-step methodology suitable for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanisms and adhering to the experimental procedures, scientists can reliably produce this valuable fluorinated heterocyclic compound for further investigation in drug discovery and materials science.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. ACS Publications.

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.

- Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate.

- "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. (n.d.). Thieme Connect.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (n.d.). National Institutes of Health (NIH).

- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). Figshare.

- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation. (n.d.). BenchChem.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Götzinger, A. C., Theßeling, F. A., Hoppe, C., & Müller, T. J. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7835–7846. ACS Publications.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health (NIH).

- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2020). JoVE.

- Paveliev, S. A., Ustyuzhanin, A. O., Krylov, I. B., & Terent'ev, A. O. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.

- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ResearchGate.

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (n.d.). ResearchGate.

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. ACS Publications.

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). MDPI.

- Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(11), 2619–2632.

- 4,4,4-Trifluoro-1-(4-fluorophenyl)-1,3-butanedione. (n.d.). Chem-Impex.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.

- Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole. (n.d.). Semantic Scholar.

- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. (n.d.). Google Patents.

- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). ResearchGate.

- 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis. (n.d.). ChemicalBook.

- 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. (n.d.). National Institutes of Health (NIH).

- 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. (n.d.). BenchChem.

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar.

- (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal. (n.d.). National Institutes of Health (NIH).

- Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (n.d.). Frontiers.

- 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine. (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in modern chemistry. As a key structural motif, the fluorinated pyrazole core is integral to the development of advanced pharmaceutical and agrochemical agents. The incorporation of both a 4-fluorophenyl group and a trifluoromethyl group imparts unique electronic and metabolic characteristics, making a thorough understanding of its properties essential for its effective application.[1][2] This document details the molecular structure, key physical constants, and provides field-proven, step-by-step protocols for the experimental determination of its melting point, solubility, and lipophilicity (LogP). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this compound in their research and development pipelines.

Introduction and Strategic Importance

This compound belongs to a class of fluorinated heterocyclic compounds that have garnered substantial attention in medicinal and agricultural chemistry.[2] The pyrazole ring itself is a privileged scaffold, known to be present in a variety of biologically active molecules, including commercial drugs like Celecoxib, which features a pyrazole core and fluorine substitution to enhance metabolic stability.[2]

The strategic incorporation of fluorine-containing functional groups—in this case, a 4-fluorophenyl ring at the 3-position and a trifluoromethyl (CF3) group at the 5-position—is a deliberate design choice in medicinal chemistry. These modifications are known to confer several advantageous properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes such as Cytochrome P450, thereby increasing its in vivo half-life.[2]

-

Improved Membrane Permeability: The lipophilic nature of the CF3 group can enhance the molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1]

-

Modulation of Acidity: The strong electron-withdrawing nature of the CF3 group influences the acidity of the pyrazole N-H proton, affecting its binding interactions with biological targets.

Consequently, this compound serves as a vital intermediate in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs, as well as next-generation pesticides.[1][3] This guide serves to consolidate the essential physicochemical data and methodologies required to effectively utilize this versatile building block.

Core Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its application in any scientific context. The data presented herein are derived from available literature on close structural analogs and established predictive models, providing a robust baseline for laboratory work.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₆F₄N₂

-

Molecular Weight: 230.16 g/mol [1]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that while the molecular formula and weight are exact, other values may be based on data from close structural analogs or computational predictions due to the limited public availability of experimental data for this specific isomer. For context, the experimentally determined melting point of the closely related analog, 3-(4-chloro phenyl)-5-(trifluoromethyl)-1H-pyrazole, is 147-153 °C.[3]

| Property | Value / Range | Significance in R&D |

| Melting Point (°C) | Predicted: 140-155 | Purity indicator; influences formulation and storage stability. |

| Boiling Point (°C) | > 300 (Predicted) | Relevant for purification (distillation) and thermal stability assessment. |

| LogP (o/w) | Predicted: 2.5 - 3.5 | Indicates high lipophilicity; crucial for predicting ADME properties. |

| pKa | Predicted: 8.0 - 9.0 | Influences solubility in pH-dependent media and receptor binding interactions. |

| Aqueous Solubility | Low | Requires organic or co-solvent systems for formulation and assays. |

In-Depth Analysis and Experimental Protocols

This section provides both the theoretical importance and the practical methodologies for determining the most critical physicochemical parameters for this compound.

Melting Point Determination

3.1.1 Theoretical Rationale The melting point is a fundamental physical property used to assess the purity and identity of a crystalline solid.[4] A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[5] For drug development, a consistent melting point is critical for quality control and ensuring batch-to-batch reproducibility.

3.1.2 Experimental Protocol: Capillary Method This method is the most common and reliable for determining the melting point of a powdered solid.[6]

Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount is loaded into a glass capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or similar device) adjacent to a calibrated thermometer or digital sensor.

-

Rapid Preliminary Run: Heat the sample rapidly (10-15 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[5]

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to within 15-20 °C of the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

3.1.3 Workflow Diagram: Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

3.2.1 Theoretical Rationale The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases at equilibrium, typically octanol and water. LogP, its logarithmic form, is a critical parameter in drug discovery for predicting a molecule's lipophilicity ("greasiness").[7] It heavily influences absorption, distribution, metabolism, and excretion (ADME) properties.

-

LogP < 0: Predominantly hydrophilic.

-

LogP > 0: Predominantly lipophilic (hydrophobic).[8]

-

LogP ≈ 1-3: Often considered the "sweet spot" for oral drug absorption, balancing aqueous solubility with membrane permeability.

3.2.2 Experimental Protocol: Shake-Flask Method The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of the compound.[8]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours. This ensures the phases are in equilibrium.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Seal the vessel and shake it gently at a constant temperature for a sufficient period (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the octanol ([Organic]) and aqueous ([Aqueous]) layers using a validated analytical technique, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = Log₁₀([Organic] / [Aqueous]).[7]

3.2.3 Workflow Diagram: Shake-Flask LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Solubility Determination

3.3.1 Theoretical Rationale Solubility, the maximum amount of a solute that can dissolve in a solvent, is a gatekeeper property in drug development.[9] Poor aqueous solubility can lead to low bioavailability and hinder the development of intravenous formulations. Understanding solubility in various solvents (aqueous buffers, organic solvents) is crucial for designing assays, purification schemes, and final formulations.

3.3.2 Experimental Protocol: Shake-Flask Equilibrium Method This method determines the thermodynamic equilibrium solubility of a compound.[10]

Methodology:

-

System Setup: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[10]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation. This step is critical to avoid including solid particles in the analysis.

-

Sample Preparation: Dilute the clear, saturated filtrate with a suitable solvent to bring the concentration into the working range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated method like HPLC-UV or LC-MS, comparing it against a standard curve of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or µM.

3.3.3 Workflow Diagram: Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Conclusion

This compound is a high-value chemical intermediate whose utility is fundamentally governed by its physicochemical properties. Its predicted high lipophilicity and low aqueous solubility, combined with a stable crystalline form, present both opportunities and challenges for researchers. The lipophilic character is beneficial for membrane permeability, while the low solubility requires careful consideration during formulation and assay development. The protocols and data provided in this guide offer a robust framework for scientists to accurately characterize this compound, enabling its confident and effective integration into drug discovery and material science applications. A rigorous, experimental approach as outlined is paramount for generating reliable data to drive successful research outcomes.

References

- 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECzI6wDzBmACxgMoHBhWTo4YDqMjg1iG0Fy4R5GQ3bgQg_IWjIXDuY20lHmjrtcNSWN_NogRHIcgeGWyamRPkY9YqlhUfEhOxMHdxZPC_qxnY3ee3RI-BGLUmAocDAP2YNp1NYF9LXXHL3h4vSlaXK0sGdZgIKkDSnbUMoaEG2pnJlmvl2at4ZZCKIECuHW-QLHACldipWQpnGABzbQOZ0Y7bjWGbcAvEZyKt1tcAVWQ==]

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole - MDPI. [URL: https://www.mdpi.com/1422-8599/2023/2/M1620]

- 3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole - Chem-Impex. [URL: https://www.chemimpex.com/products/3-4-chlorophenyl-5-trifluoromethyl-1h-pyrazole]

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-Jasril-Nurulita/19d5e4933a39e73b22b6441b83b38c928430b561]

- Melting point determination - SSERC. [URL: https://www.sserc.org.

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole - ResearchGate. [URL: https://www.researchgate.net/publication/370001009_3-4-Fluorophenyl-1-1-4-fluorophenyl-333-trifluoroprop-1-en-1-yl-5-fluoro-1H-pyrazole]

- EXPERIMENT (1) DETERMINATION OF MELTING POINTS. [URL: https://www.uobabylon.edu.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://www.lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1323381&fileOId=1323382]

- MELTING POINT. [URL: https://www.depts.ttu.edu/chemistry/Faculty/walkere/Chem_2410_Sp_2011/Lab/Techniques/Melting_Point.pdf]

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. [URL: https://www.thermofisher.

- LogP—Making Sense of the Value - ACD/Labs. [URL: https://www.acdlabs.com/download/app/physchem/logp_sense.pdf]

- Measuring the Melting Point - Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- Measuring Solubility | Secondaire - Alloprof. [URL: https://www.alloprof.qc.ca/en/students/p/science/measuring-solubility-s1498]

Sources

- 1. 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The compound 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole represents a molecule of significant interest within the landscape of medicinal chemistry. Its architecture is built upon a pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which is widely regarded as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The strategic incorporation of a 4-fluorophenyl group and a trifluoromethyl moiety at the 3- and 5-positions, respectively, is a deliberate design choice aimed at optimizing its physicochemical properties and enhancing its therapeutic potential. The trifluoromethyl group, in particular, is known to increase lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide will provide a comprehensive overview of the putative mechanisms of action for this compound, drawing upon evidence from structurally related compounds and outlining experimental approaches for its further characterization.

Part 1: Postulated Molecular Mechanisms and Biological Targets

While a definitive, singular mechanism of action for this compound has yet to be fully elucidated in dedicated studies, the extensive body of research on analogous pyrazole derivatives allows for the formulation of several well-supported hypotheses. The biological activity of this class of compounds is largely attributed to their ability to form non-covalent interactions, such as hydrogen bonds, with the active sites of various enzymes and receptors.[1]

Inhibition of Kinases: A Prominent Mode of Action

A primary and highly probable mechanism of action for this compound is the inhibition of protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Several pyrazole-based compounds have demonstrated potent kinase inhibitory activity. For instance, derivatives have been investigated as inhibitors of:

-

p38 MAP Kinase: A novel class of pyrazole inhibitors has been identified as highly selective for p38 MAP kinase, a key mediator of the inflammatory response.[3][4] The mechanism involves binding to the ATP pocket of the unphosphorylated kinase, with specific hydrogen bonding interactions contributing to selectivity.[3][4]

-

Aurora Kinase B (AURKB): This serine/threonine kinase is crucial for cell cycle regulation, and its overexpression is common in cancer. Pyrazole-containing compounds are being developed as selective AURKB inhibitors.[5]

-

FLT3: Fms-like tyrosine kinase 3 is a receptor tyrosine kinase implicated in acute myeloid leukemia, and pyrazole derivatives have shown promise as FLT3 inhibitors.[6]

The this compound scaffold possesses the necessary structural features to act as a competitive inhibitor at the ATP-binding site of various kinases.

Caption: Postulated kinase inhibition pathway.

Modulation of Inflammatory Pathways: COX-2 Inhibition

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. A structural analogue, 3-(4-fluorophenyl)-5-trifluoromethyl-1H-1-tosylpyrazole, has been studied for its antinociceptive effects in models of pathological pain, further strengthening the link between this scaffold and COX-2 inhibition.[7] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Putative COX-2 inhibition mechanism.

Other Potential Mechanisms

The versatility of the pyrazole scaffold suggests other potential mechanisms of action:

-

Anticancer Activity: Beyond kinase inhibition, pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers.[1] Some derivatives have been shown to induce apoptosis and autophagy.[7] A fluorinated pyrazole was also shown to have binding affinity for the human estrogen alpha receptor (ERα), suggesting a potential role in hormone-dependent cancers.[8]

-

Antimicrobial Effects: Pyrazole-containing compounds have been reported to possess antibacterial and antifungal properties.[1][9] One proposed mechanism for their antibacterial action is the inhibition of DNA gyrase B.[2]

-

Factor Xa Inhibition: Certain pyrazole derivatives have been developed as potent and selective inhibitors of blood coagulation factor Xa, indicating potential applications as anticoagulants.[10]

Part 2: Experimental Validation of the Mechanism of Action

To rigorously define the mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Protocol:

-

Kinase Panel Screening: Utilize a broad panel of recombinant human kinases (e.g., >400 kinases) in a radiometric or fluorescence-based assay format.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.

-

Assay Procedure (Example: ADP-Glo™ Kinase Assay):

-

To a 384-well plate, add the kinase, a suitable substrate, and ATP.

-

Add the test compound at various concentrations.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

-

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic curve.

| Target Kinase | Predicted IC50 (nM) | Rationale |

| p38α | < 100 | High prevalence of p38 inhibition among pyrazole derivatives.[3] |

| AURKB | < 500 | Known target for pyrazole-containing anticancer agents.[5] |

| FLT3 | < 500 | Implicated in hematological malignancies, a target for similar scaffolds.[6] |

| COX-2 | < 200 | Structural similarity to known COX-2 inhibitors.[7] |

Cellular Assays for Anti-Inflammatory Activity

Objective: To assess the compound's ability to suppress inflammatory responses in a cellular context.

Protocol (LPS-induced cytokine release in RAW 264.7 macrophages):

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine release and calculate the IC50 values.

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a bioactive molecule with the potential to modulate key signaling pathways involved in inflammation and cell proliferation. Its mechanism of action is likely centered on the inhibition of protein kinases and/or COX-2. The experimental protocols outlined in this guide provide a clear roadmap for the definitive characterization of its molecular targets and cellular effects. Future research should focus on comprehensive kinase profiling, in vivo efficacy studies in relevant disease models (e.g., arthritis, cancer xenografts), and detailed structural biology studies to elucidate the precise binding interactions with its primary targets. Such investigations will be crucial for unlocking the full therapeutic potential of this promising pyrazole derivative.

References

- Benchchem. (n.d.). 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.

- Smolecule. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

- ResearchGate. (n.d.). Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids.

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.

- Arkat USA. (n.d.). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.

- ResearchGate. (n.d.). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

- PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.

- PubMed. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.

- UniProt. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Trifluoromethyl Pyrazole Derivatives

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazole Scaffold

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties: it is a potent electron-withdrawing group, is highly lipophilic, and can significantly enhance metabolic stability. When combined with the pyrazole nucleus—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting trifluoromethyl pyrazole derivatives emerge as a privileged scaffold with a remarkable spectrum of biological activities.[1][2]

The pyrazole ring itself is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[3] Its planar and electron-rich nature makes it an ideal building block in drug discovery.[4] The addition of a CF3 group enhances these properties, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of the diverse biological activities of these compounds, the underlying mechanisms of action, and the experimental protocols used for their evaluation.

Part 1: A Spectrum of Biological Activities

Trifluoromethyl pyrazole derivatives have demonstrated a wide array of pharmacological and biological effects, positioning them as valuable leads in multiple therapeutic and industrial areas.[5][6]

Anti-inflammatory and Analgesic Properties

A significant number of trifluoromethyl pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][7] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Mechanism of Action: Many of these derivatives are designed as selective COX-2 inhibitors.[4][7] The steric bulk of the trifluoromethyl group can facilitate selective binding to the larger active site of the COX-2 isoenzyme over the more constricted active site of COX-1.[8] This selectivity is highly desirable as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[8] The renowned anti-inflammatory drug Celecoxib is a prime example of a pyrazole-containing COX-2 inhibitor.[5]

Anticancer Activity

The antiproliferative effects of trifluoromethyl pyrazole derivatives against various cancer cell lines are well-documented.[9][10]

-

Mechanism of Action: Their anticancer activity often stems from the inhibition of key signaling proteins involved in cell growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] For instance, certain 3-trifluoromethylpyrazole tethered chalcone-pyrrole derivatives have shown significant antiproliferative activity against renal and leukemia cancer cell lines, with GI50 values more promising than the established drug Sunitinib in some cases.[9]

Antimicrobial and Antifungal Activity

This class of compounds has also emerged as a promising source of new antimicrobial and antifungal agents, including against drug-resistant strains.[2][11]

-

Antibacterial: Novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[11] These compounds can prevent and eradicate biofilms, suggesting a multi-faceted mechanism of action that may involve targets affecting overall bacterial cell function.[11]

-

Antifungal: In agriculture, trifluoromethyl pyrazole carboxamides are being developed as potent fungicides.[12] Their mechanism often involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[12] Penthiopyrad is a commercial fungicide that features this key structural motif.[13] Some novel phenylethanol derivatives incorporating a trifluoromethyl pyrazole pharmacophore have demonstrated potent activity against plant pathogens like Botrytis cinerea by disrupting cell membrane permeability.[14]

Insecticidal and Molluscicidal Activity

The phenylpyrazole family, which includes the trifluoromethyl derivative Fipronil, is a well-established class of insecticides.[13]

-

Mechanism of Action: These compounds typically act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[13][15] This blocks the influx of chloride ions, leading to hyperexcitation and death.[13] More recently, derivatives have been designed with potent molluscicidal activity against snails, suggesting a dual mode of action involving gastrointestinal toxicity and antagonism of GABAA-glutamate chloride ion channels.[13]

Part 2: Quantitative Data Summary

The following table summarizes the biological activity of selected trifluoromethyl pyrazole derivatives from recent literature, providing a comparative overview of their potency.

| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (IC50/GI50/EC50/LC50) | Reference |

| 3-Trifluoromethylpyrazoles | Rat Paw Edema (in vivo) | Anti-inflammatory | 62-76% inhibition | [7] |

| Chalcone-Pyrrole Derivatives | UO-31 (Renal Cancer) | Antiproliferative | -92.13% Growth @ 10 µM | [9] |

| Chalcone-Pyrrole Derivatives | HL-60 (Leukemia) | Antiproliferative | GI50: 0.27 µM | [9] |

| Pyrazole-4-carboxamides | Gibberella zeae | Antifungal | EC50: 1.8 µg/mL | [12] |

| Phenylpyrazolones | Eobania vermiculata (Snail) | Molluscicidal | LC50: 0.58 mg/mL | [13] |

| Pyrazole-Carboxamides | COX-1 Enzyme | COX-1 Inhibition | IC50: 0.46 µM | [4] |

| Pyrazole-Carboxamides | COX-2 Enzyme | COX-2 Inhibition | IC50: 2.65 µM | [4] |

| Phenylethanol Derivatives | Botrytis cinerea | Antifungal | EC50: 6.05 µg/mL | [14] |

Part 3: Key Experimental Protocols

The evaluation of biological activity requires robust and reproducible experimental protocols. Below are methodologies for assessing the anti-inflammatory and anticancer potential of novel trifluoromethyl pyrazole derivatives.

In Vitro COX Inhibition Assay (Anti-inflammatory)

This protocol outlines the steps to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Causality: This assay directly measures the compound's ability to inhibit the enzymes responsible for prostaglandin synthesis, providing a clear mechanistic insight into its potential anti-inflammatory action. Using both COX-1 and COX-2 isoenzymes allows for the determination of selectivity, a critical factor for drug safety.

Self-Validating System:

-

Positive Control: A known COX inhibitor (e.g., Ketoprofen, Celecoxib) is run in parallel to validate assay performance.

-

Negative Control: A vehicle control (e.g., DMSO) is used to establish the baseline 100% enzyme activity.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable assay buffer (e.g., Tris-HCl).

-

Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

-

Incubation: The enzyme, a heme cofactor, and the test compound (or control) are pre-incubated for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Quenching: After a set incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of HCl.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration.

In Vitro Antiproliferative Assay (Anticancer)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic and antiproliferative effects of a compound on cancer cell lines.

Causality: The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity indicates either cell death (cytotoxicity) or inhibition of cell growth (cytostatic effect), providing a robust measure of anticancer potential.

Self-Validating System:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is used to confirm the sensitivity of the cell line.

-

Negative Control: A vehicle control (e.g., DMSO) is used to establish the baseline 100% cell viability.

-

Blank Control: Wells containing only media are used to subtract background absorbance.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HL-60, BT-549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound. The cells are then incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The GI50 value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.

Part 4: Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental procedures.

Workflow for Screening Biological Activity

The following diagram illustrates a generalized workflow for the initial screening and evaluation of newly synthesized trifluoromethyl pyrazole derivatives.

Caption: Generalized workflow for the discovery of bioactive trifluoromethyl pyrazoles.

COX-2 Inhibition Pathway

This diagram illustrates the mechanism of action for trifluoromethyl pyrazole derivatives as selective COX-2 inhibitors in the inflammatory pathway.

Caption: Mechanism of selective COX-2 inhibition by trifluoromethyl pyrazole derivatives.

Conclusion and Future Directions

The trifluoromethyl pyrazole scaffold is undeniably a cornerstone of modern chemical biology and drug discovery. Its derivatives have yielded successful commercial products and a rich pipeline of lead compounds with diverse biological activities, from anti-inflammatory and anticancer agents to next-generation pesticides. The unique physicochemical properties imparted by the trifluoromethyl group continue to make this scaffold a highly attractive starting point for the design of novel bioactive molecules.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing derivatives with even greater selectivity for their intended targets to further improve safety profiles.

-

Combating Resistance: Developing novel compounds that can overcome existing drug and pesticide resistance mechanisms.

-

New Therapeutic Areas: Exploring the potential of these derivatives in other areas, such as neurodegenerative diseases and metabolic disorders.

-

Advanced Synthesis: The development of more efficient and environmentally friendly synthetic methods will be crucial for the large-scale production of these valuable compounds.[1][16]

By leveraging a deep understanding of structure-activity relationships and employing robust screening protocols, the scientific community is well-positioned to unlock the full therapeutic and industrial potential of trifluoromethyl pyrazole derivatives.

References

-

El-Sayed, M. A. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]

-

Kumar, D., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed. Available at: [Link]

-

Park, H. Y., et al. (2020). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

El-Sheref, E. M., et al. (2024). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Eobania vermiculata: Toward Sustainable Land Snail Control. PubMed Central. Available at: [Link]

-

Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]

-

Tariq, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available at: [Link]

-

Younis, H., et al. (2020). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

-

Tai, L., et al. (2023). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. RSC Advances. Available at: [Link]

-

Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Keter, F. K., & Darkwa, J. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Some biologically active trifluoromethylated pyrazoles. ResearchGate. Available at: [Link]

-

Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Springer. Available at: [Link]

-

Tariq, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Thirunavukkarasu, M., et al. (2026). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. Available at: [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Synthesis of N-Trifluoromethyl Pyrazoles from Trifluoromethylhydrazine: A Modern Approach to a Privileged Scaffold

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-trifluoromethyl pyrazole motif is a cornerstone in modern medicinal chemistry, imparting advantageous properties such as enhanced metabolic stability and target-binding affinity to bioactive molecules.[1][2] However, the direct use of its key precursor, trifluoromethylhydrazine, is severely hampered by its inherent instability. This guide provides a comprehensive overview of a robust and scalable one-pot synthetic strategy that circumvents this limitation by generating trifluoromethylhydrazine in situ from a stable, protected precursor. We will delve into the mechanistic underpinnings, substrate scope, detailed experimental protocols, and critical troubleshooting insights to empower researchers in the synthesis of this valuable class of compounds.

The Core Challenge: The Instability of Trifluoromethylhydrazine

Trifluoromethylhydrazine (CF₃NHNH₂) is the most direct synthon for the construction of N-CF₃ pyrazoles. However, its practical application is limited by its significant instability. Recent studies have characterized its hydrochloride salt, revealing a short solution-state half-life of approximately six hours, which complicates its storage, handling, and use in synthesis, often leading to the formation of undesired side products.[3][4] The primary degradation pathway involves the loss of the trifluoromethyl group, resulting in the formation of des-CF₃ pyrazole impurities during cyclization reactions.[3][5]

To overcome this, the field has shifted towards the use of stable, protected precursors that can release trifluoromethylhydrazine transiently under specific reaction conditions. The most prominent and successful of these is di-Boc-protected trifluoromethylhydrazine (di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate), which is a stable, crystalline solid that can be prepared on a large scale.[3]

The Synthetic Strategy: In Situ Generation and One-Pot Cyclocondensation

The premier strategy for synthesizing N-trifluoromethyl pyrazoles involves a one-pot reaction that couples the in situ deprotection of di-Boc trifluoromethylhydrazine with a subsequent cyclocondensation reaction with a 1,3-dicarbonyl compound.[3][4] This approach avoids the isolation of the unstable free hydrazine, trapping it as it is generated to efficiently form the desired pyrazole ring.

The overall workflow is elegantly straightforward, beginning with stable starting materials and proceeding directly to the N-CF₃ pyrazole product.

Caption: Overall workflow for the one-pot synthesis of N-CF₃ pyrazoles.

Reaction Mechanism and Causality of Experimental Choices

The success of this one-pot synthesis hinges on the careful control of reaction conditions to favor the desired cyclization pathway over the degradation of the transient trifluoromethylhydrazine.

The mechanism proceeds via several key steps:

-

Acid-Catalyzed Deprotection: A strong acid, typically p-toluenesulfonic acid monohydrate (TsOH·H₂O), protonates and cleaves the tert-butoxycarbonyl (Boc) protecting groups from the stable precursor. This generates the transient trifluoromethylhydrazine, likely as its hydrochloride or tosylate salt.[3]

-

Condensation: The more nucleophilic NH₂ group of the newly formed trifluoromethylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl substrate.

-

Cyclization & Dehydration: An intramolecular condensation occurs where the remaining N-H attacks the second carbonyl group, followed by dehydration to form the aromatic pyrazole ring.

The choice of solvent and acid is not arbitrary; it is a self-validating system designed to suppress side reactions. Dichloromethane (DCM) combined with a strong acid like TsOH has been identified as critical for minimizing the formation of the des-CF₃ pyrazole impurity.[3][4] This is because the conditions facilitate a rapid trapping of the transient hydrazine in the cyclization reaction, outcompeting the degradation pathway where the C-N bond cleaves to lose the CF₃ group.[3]

Caption: Key mechanistic steps in N-CF₃ pyrazole synthesis.

Substrate Versatility and Data Presentation

A key advantage of this methodology is its broad substrate scope, allowing for the synthesis of a diverse library of N-trifluoromethyl pyrazoles with various substitution patterns. The reaction is compatible with a wide range of 1,3-dicarbonyl compounds.[3]

| Substrate Class | Example Substrate | Product Type | Representative Yield (%) | Reference |

| 1,3-Diketones | Acetylacetone | Fully substituted pyrazole | 70-85% | [3] |

| 1,3-Diketones | 1,3-Diphenyl-1,3-propanedione | 3,5-Diphenyl-N-CF₃ pyrazole | 75% | [5] |

| β-Ketoesters | Ethyl acetoacetate | Pyrazolone/Hydroxypyrazole | 36-55% | [3] |

| β-Ketoacids | Acetoacetic acid | Pyrazolone/Hydroxypyrazole | ~50% | [3] |

| β-Ketoamides | Acetoacetamide | Pyrazolone/Hydroxypyrazole | ~45% | [3] |

| Carbonylnitriles | 3-Oxobutanenitrile | Aminopyrazole derivative | ~60% | [3] |

Yields are representative and may vary based on specific substrates and reaction scale.

Field-Proven Experimental Protocols

The following protocols are adapted from validated literature procedures and represent a reliable starting point for synthesis.[3][5]

Protocol 1: Synthesis of Di-tert-butyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylate (Precursor)

This procedure describes the synthesis of the stable di-Boc precursor from di-tert-butyl azodicarboxylate (DBAD) and sodium triflinate (Langlois reagent).[3]

Materials:

-

Di-tert-butyl azodicarboxylate (DBAD) (1 equiv)

-

Sodium triflinate (CF₃SO₂Na) (1.5 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70 wt% in H₂O) (1.5 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Water (H₂O)

Procedure:

-

Dissolve DBAD (e.g., 50 g, 217.1 mmol) in DMSO (1 L) in a suitable reaction vessel.

-

In a separate beaker, dissolve CF₃SO₂Na (50.8 g, 325.7 mmol) in H₂O (250 mL).

-

Add the CF₃SO₂Na solution to the DMSO solution.

-

Cool the resulting mixture to 5 °C in an ice bath.

-

CAUTION: Exothermic Process. Add the TBHP solution (29.4 g) dropwise over a period of at least 2.5 hours, ensuring the internal temperature is maintained between 5 and 10 °C.

-

Stir the mixture at 5–10 °C for an additional 4 hours after the addition is complete.

-

Monitor reaction completion by LCMS.

-

Upon completion, perform an appropriate aqueous workup and extraction, followed by purification (e.g., crystallization or column chromatography) to yield the white, solid precursor.

Protocol 2: General One-Pot Synthesis of N-CF₃-Substituted Pyrazoles

This is the core protocol for the cyclocondensation reaction.[3][5]

Materials:

-

Di-Boc trifluoromethylhydrazine (precursor from Protocol 1) (1.0 equiv)

-

1,3-Dicarbonyl substrate (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) aqueous solution

-

Brine

Procedure:

-

To a solution of di-Boc trifluoromethylhydrazine (e.g., 500 mg, 1.67 mmol) and the 1,3-dicarbonyl substrate (2.00 mmol) in DCM (5 mL), add TsOH·H₂O (1.43 g, 8.33 mmol).

-

Stir the mixture at a controlled temperature (typically 20–40 °C) for 12 hours.

-

Monitor the reaction for completion using LCMS or TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (5 mL).

-

Dilute the mixture with water (10 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 5 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography to afford the final N-CF₃-substituted pyrazole.

Troubleshooting and Optimization

Even robust protocols can present challenges. The following table outlines common issues and evidence-based solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | • Inactive or impure starting materials.• Incorrect reaction temperature.• Insufficient reaction time. | • Verify the purity and activity of all reagents.[5]• Optimize the temperature; some substrates may require gentle heating (e.g., 40 °C).[5]• Monitor the reaction by LCMS to ensure it has reached completion.[5] |

| High Levels of Des-CF₃ Side Product | • Degradation of transient trifluoromethylhydrazine.• Sub-optimal acid or solvent choice. | • Ensure the use of a strong acid (TsOH is proven effective) in DCM, as this combination is key to suppressing this side reaction.[3][5]• Avoid protic solvents which may accelerate degradation. |

| Mixture of Regioisomers | • Use of an unsymmetrical 1,3-dicarbonyl substrate. | • If regioselectivity is poor, consider modifying the substituents on the dicarbonyl to create greater steric or electronic differentiation between the two carbonyl groups.[5][6] |

| Difficult Product Purification | • Product is an oil.• Product is highly soluble in the aqueous phase during workup. | • Consider converting oily products to a solid salt for easier handling and purification.[5]• For highly polar/water-soluble products (e.g., pyridyl derivatives), switch the extraction solvent system from DCM/water to acetonitrile/brine.[5] |

Conclusion

The synthesis of N-trifluoromethyl pyrazoles via the in situ generation of trifluoromethylhydrazine represents a significant advancement in synthetic methodology. By employing a stable, easily handled di-Boc precursor, this one-pot approach effectively navigates the inherent instability of the key hydrazine intermediate. The method is characterized by its operational simplicity, broad substrate scope, and the ability to deliver diverse, pharmaceutically relevant N-CF₃ pyrazoles in synthetically useful yields.[3][4] This guide provides the foundational knowledge, practical protocols, and troubleshooting framework necessary for researchers to confidently apply this powerful strategy in their drug discovery and development programs.

References

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Organic Process Research & Development. Available at: [Link]

-

N-Trifluoromethylazoles. ResearchGate. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available at: [Link]

-

Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. Available at: [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. Available at: [Link]

-

Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. Available at: [Link]

-

Reaction of trifluoromethyl-containing 1,3-dicarbonyl compounds with bis-hydrazides. Russian Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. PubMed. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. ResearchGate. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Fluorinated Pyrazole Compounds

<_ A _>

Foreword: The Indispensable Role of Fluorinated Pyrazoles and the Imperative of Precise Characterization